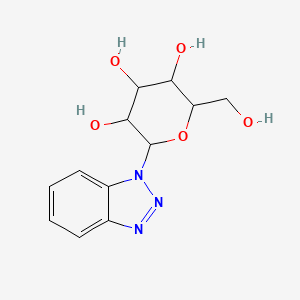

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Description

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a tetrahydro-pyran derivative featuring a benzotriazole moiety at the 2-position and a hydroxymethyl group at the 6-position. The compound’s core structure is a six-membered oxygen-containing ring (tetrahydro-pyran) with three hydroxyl groups at positions 3, 4, and 3. The benzotriazole substituent introduces UV-absorbing and metal-coordinating properties, while the hydroxymethyl group enhances hydrophilicity.

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c16-5-8-9(17)10(18)11(19)12(20-8)15-7-4-2-1-3-6(7)13-14-15/h1-4,8-12,16-19H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJIWQRFVGEAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol typically involves the introduction of the benzotriazole group into a tetrahydropyran scaffold. One common method involves the reaction of benzotriazole with a suitable tetrahydropyran derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups attached to the tetrahydropyran ring.

Substitution: The benzotriazole moiety can participate in substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it useful in various chemical transformations . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially affecting cellular pathways .

Comparison with Similar Compounds

Structural and Functional Analog: Dapagliflozin Related Compound A

A structurally related compound, Dapagliflozin Related Compound A (CAS: 1807632-95-6), shares the tetrahydro-pyran-3,4,5-triol core but differs in substituents. Key comparisons include:

Table 1: Comparative Analysis

Substituent-Driven Differences

Benzotriazole vs. Bromo-Ethoxybenzyl :

- The benzotriazole group in the target compound confers UV stability and chelation capacity, making it suitable for materials science (e.g., coatings, plastics). In contrast, the bromo-ethoxybenzyl group in Dapagliflozin’s analog is pharmacologically relevant, contributing to binding affinity in SGLT2 inhibitors used for diabetes treatment .

Hydrophilicity vs. Lipophilicity :

- Both compounds retain a hydroxymethyl group, enhancing water solubility. However, the bromo-ethoxybenzyl substituent in Dapagliflozin’s analog introduces significant lipophilicity, favoring membrane permeability in drug design.

Molecular Weight and Complexity :

- The target compound’s smaller size (~305 g/mol) suggests easier synthesis and purification compared to Dapagliflozin’s analog (453 g/mol), which has a bulky aromatic system.

Biological Activity

The compound 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, drawing from diverse sources.

Molecular Characteristics

- Molecular Formula : C12H15N3O5

- Molecular Weight : 273.27 g/mol

- CAS Number : 1163771-31-0

The compound features a benzotriazole moiety, which is known for its applications in pharmaceuticals due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated effectiveness against various bacterial strains, suggesting that benzotriazole derivatives could be potent antimicrobial agents .

Antitumor Properties

Research has also highlighted the antitumor potential of benzotriazole-containing compounds. A computer-aided prediction study indicated that the compound might exhibit multi-target activity against cancer cells. The presence of hydroxymethyl and tetrahydropyran units enhances its interaction with cellular targets involved in tumor growth and proliferation .

The proposed mechanism of action involves the inhibition of key enzymes associated with cell proliferation and survival. The benzotriazole group is believed to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzotriazole derivatives and evaluated their biological activities using in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .

Study 2: In Vivo Testing

In vivo studies conducted on animal models demonstrated that the compound can inhibit tumor growth effectively when administered at specific dosages. The findings suggested a favorable safety profile, making it a candidate for further development as an anticancer agent .

Research Findings

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | In vitro assays | Significant activity against Gram-positive bacteria |

| Study 2 | Antitumor | In vivo testing | Reduced tumor size in animal models |

| Study 3 | Multi-target activity | Computer modeling | Predicted interactions with multiple cellular targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.